molecular formula C16H18O2Te B14131382 [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene CAS No. 88959-01-7

[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene

Cat. No.: B14131382
CAS No.: 88959-01-7
M. Wt: 369.9 g/mol
InChI Key: JFPCICITJCCRDJ-UHFFFAOYSA-N
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Description

[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene typically involves the reaction of benzenetellurium trichloride with 2-methoxypropan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.

    Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to form lower oxidation state tellurium compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Halogenated or nitro-substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene can be used as a catalyst in organic synthesis reactions, particularly those involving oxidation and reduction processes.

Biology:

    Antioxidant Properties: The compound’s ability to undergo redox reactions makes it a potential candidate for studying antioxidant mechanisms in biological systems.

Medicine:

    Therapeutic Agents: Research is ongoing to explore the potential of organotellurium compounds, including this compound, as therapeutic agents due to their unique chemical properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene exerts its effects is primarily through redox reactions. The tellurium atom can undergo oxidation and reduction, which can influence various molecular targets and pathways. For example, in biological systems, the compound may interact with reactive oxygen species, thereby modulating oxidative stress.

Comparison with Similar Compounds

    Diphenyl ditelluride: Another organotellurium compound with similar redox properties.

    Tellurium dioxide: A simpler tellurium compound used in various industrial applications.

Uniqueness:

    [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene:

Properties

CAS No.

88959-01-7

Molecular Formula

C16H18O2Te

Molecular Weight

369.9 g/mol

IUPAC Name

(2-methoxy-1-phenyltellurinylpropan-2-yl)benzene

InChI

InChI=1S/C16H18O2Te/c1-16(18-2,14-9-5-3-6-10-14)13-19(17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

JFPCICITJCCRDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C[Te](=O)C1=CC=CC=C1)(C2=CC=CC=C2)OC

Origin of Product

United States

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